Chemical structure and properties of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine
Chemical structure and properties of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and utility of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine , a high-value heterocyclic building block in modern drug discovery.
CAS Registry Number: 1803125-67-8 IUPAC Name: tert-butyl ((2-bromo-3-fluoropyridin-4-yl)methyl)carbamate
Executive Summary
4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is a trisubstituted pyridine scaffold designed for orthogonal functionalization . It serves as a linchpin in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., VEGFR, ALK) and PROTAC linkers. Its value lies in its three distinct reactive handles:
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2-Bromo position: Activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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4-Aminomethyl group (Boc-protected): A masked primary amine for amide coupling or reductive amination, released under acidic conditions.
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3-Fluoro substituent: Modulates pKa, metabolic stability, and lipophilicity while exerting an ortho-directing effect during functionalization.
Physicochemical Properties
The following data aggregates experimental and predicted values essential for handling and characterization.
| Property | Value / Description | Note |
| Molecular Formula | C₁₁H₁₄BrFN₂O₂ | |
| Molecular Weight | 305.15 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 68–72 °C | Typical range for pure solid |
| Boiling Point | ~365 °C (Predicted) | Decomposition likely before BP |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | |
| LogP (Predicted) | 2.5 – 2.8 | Moderate lipophilicity |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water |
| pKa (Pyridine N) | ~1.5 – 2.0 | Reduced basicity due to F and Br electron withdrawal |
| Storage | 2–8 °C, Inert atmosphere | Moisture sensitive |
Synthetic Pathways
Synthesis of this scaffold typically follows two distinct strategies depending on the scale and starting material availability.
Route A: The "Methyl-Oxidation" Strategy (Scalable)
This route utilizes 2-bromo-3-fluoro-4-methylpyridine as the starting material. It is preferred for gram-to-kilogram scale-up due to the avoidance of cryogenic organometallics.
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Radical Bromination: The 4-methyl group is functionalized using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in CCl₄ or trifluorotoluene.
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Nucleophilic Substitution: The resulting benzylic bromide is displaced. Sodium azide (NaN₃) is often used to avoid bis-alkylation, followed by Staudinger reduction (PPh₃/H₂O) to the amine. Alternatively, potassium phthalimide (Gabrielson synthesis) can be used.
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Boc Protection: The crude primary amine is protected with di-tert-butyl dicarbonate (Boc₂O).
Route B: The "Directed Metallation" Strategy (Discovery)
This route starts from 2-bromo-3-fluoropyridine and relies on the directing effect of the fluorine atom.
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Lithiation: Treatment with LDA at -78°C. The fluorine atom directs lithiation to the C4 position (ortho-lithiation). Note: Care must be taken to avoid halogen-dance or lithium-halogen exchange at the C2-Br.
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Formylation: Quenching the lithiated species with DMF yields the aldehyde.
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Reductive Amination/Protection: The aldehyde is converted to the amine via reductive amination or oxime reduction, then Boc-protected.
Visualization of Synthetic Logic
The following diagram illustrates the critical decision points in synthesizing this molecule.
Figure 1: Comparative synthetic workflows. Route A is preferred for process chemistry due to robustness.
Reactivity Profile & Functionalization Guide
For the medicinal chemist, this molecule acts as a "switchboard" allowing sequential modification. The order of operations is critical to maintain yield and chemoselectivity.
The C2-Bromine Handle (Cross-Coupling)
The bromine at C2 is electronically activated by the pyridine nitrogen, making it an excellent electrophile.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.
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Solvent: Dioxane/Water or Toluene/Ethanol.
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Buchwald-Hartwig Amination: Introduces amine substituents at C2.
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Note: The 3-Fluoro group can sometimes facilitate S_NAr at C2 under harsh conditions, but Pd-catalysis is more general.
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The C4-Aminomethyl Handle (Linker Logic)
The Boc group is orthogonal to the basic conditions of Suzuki coupling.
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Deprotection: Standard acidic cleavage using TFA/DCM (1:1) or 4M HCl in Dioxane.
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Amide Coupling: The liberated amine is a primary aliphatic amine, highly nucleophilic and unhindered. Ideal for attaching to carboxylic acid cores using HATU/DIPEA.
The C3-Fluorine Handle (Fine-Tuning)
While less reactive than Br, the F atom is not inert.
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S_NAr Potential: If the C2 position is substituted with a strong electron-withdrawing group, the C3-F can sometimes be displaced by strong nucleophiles (alkoxides, thiols) at high temperatures.
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Metabolic Blocking: In final drug candidates, this fluorine blocks P450-mediated oxidation at the C3 position.
Reactivity Flowchart
Figure 2: Orthogonal deprotection and functionalization strategies. Path 1 is generally preferred to prevent catalyst poisoning by the free amine.
Experimental Protocols
Standard Suzuki Coupling Protocol (General Procedure)
Purpose: Functionalization of the C2-Bromine.
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Charge: To a reaction vial, add 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
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Solvent: Add 1,4-Dioxane (0.1 M concentration) and 2M aq. Na₂CO₃ (3.0 eq).
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Degas: Sparge with nitrogen for 5 minutes.
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Reaction: Seal and heat to 80–90 °C for 2–4 hours. Monitor by LCMS (Target Mass = MW_prod + H⁺).
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Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
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Purification: Flash chromatography (Hexane/EtOAc gradient).
Boc-Deprotection Protocol
Purpose: Unmasking the amine for linker attachment.
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Dissolve: Dissolve the substrate in DCM (5 mL/mmol).
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Acidify: Add TFA (1 mL/mmol) dropwise at 0 °C.
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Stir: Allow to warm to RT and stir for 1–2 hours.
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Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The product is obtained as the TFA salt, suitable for direct coupling if neutralized in situ with DIPEA.
Applications in Drug Discovery
This scaffold is explicitly cited in patent literature and medicinal chemistry campaigns for:
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Kinase Inhibitors: The 2-aryl-3-fluoropyridine motif mimics the adenine ring of ATP, binding to the hinge region of kinases like VEGFR , c-Met , and ALK . The aminomethyl arm extends into the solvent-exposed region or ribose pocket to improve solubility or pick up specific interactions.
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PROTAC Linkers: The diamine nature (after C2 amination and C4 deprotection) makes it an ideal rigid linker for Proteolysis Targeting Chimeras, connecting an E3 ligase ligand to a target protein ligand.
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Fluorine Scanning: The 3-F atom is used to block metabolic "soft spots" and modulate the basicity of the pyridine nitrogen, often improving oral bioavailability.
References
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Sigma-Aldrich. tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate Product Data. Link
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ChemScene. tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (CAS 1803125-67-8). Link
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1364917-17-8 (Related Analog: 4-Amino-3-bromo-2-fluoropyridine). Link
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BenchChem. The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry. Link
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MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Link
